

Section 1: Core Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzyl Bromide

Cat. No.: B1286490

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2-(Methylsulfonyl)benzyl Bromide (CAS No. 82657-74-7) is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and an adjacent (ortho) methylsulfonyl group.^{[1][2]} This specific arrangement of functional groups dictates its unique chemical behavior. The bromomethyl group serves as a reactive electrophilic site, typical of benzylic halides, while the potent electron-withdrawing nature of the sulfonyl group significantly modulates the reactivity of both the benzylic carbon and the aromatic ring.

Caption: Chemical structure of **2-(Methylsulfonyl)benzyl Bromide**.

The interplay between these groups makes the compound a valuable building block for introducing the 2-(methylsulfonyl)benzyl moiety into larger molecules.^[3]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	1-(bromomethyl)-2-(methylsulfonyl)benzene	[4]
CAS Number	82657-74-7	[1][2]
Molecular Formula	C ₈ H ₉ BrO ₂ S	[1][2]
Molecular Weight	249.12 g/mol	[1][2]
Appearance	Beige Powder Solid (based on 4-isomer)	[5]
Predicted ¹ H NMR	(CDCl ₃): δ 3.25 (s, 3H), 5.07 (s, 2H), 7.50 (m, 1H), 7.60 (m, 2H), 8.05 (d, 1H)	[1]

Section 2: Synthesis and Purification

Expertise & Experience: The Rationale Behind the Synthesis

The most logical and industrially scalable synthesis of **2-(methylsulfonyl)benzyl bromide** begins with a suitable ortho-substituted toluene derivative. The target structure requires the installation of a bromine atom on the benzylic methyl group. This is classically achieved via a free-radical substitution reaction, as the benzylic C-H bonds are significantly weaker than aromatic C-H or other aliphatic C-H bonds, making them susceptible to radical abstraction.

The precursor of choice is 2-methylphenyl methyl sulfone. The synthesis would therefore be a two-step process: 1) Oxidation of the more nucleophilic sulfide (2-methylthioanisole) to the sulfone, and 2) Selective free-radical bromination of the benzylic methyl group. For the bromination step, N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). This choice is driven by safety and selectivity; NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination, a risk heightened by the presence of an activating methyl group on the ring.

Experimental Protocol: Synthesis via Free-Radical Bromination

This protocol is a self-validating system. The progress of the reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity must be confirmed via the analytical methods detailed in Section 5.

Step 1: Synthesis of 2-Methylphenyl Methyl Sulfone (Precursor)

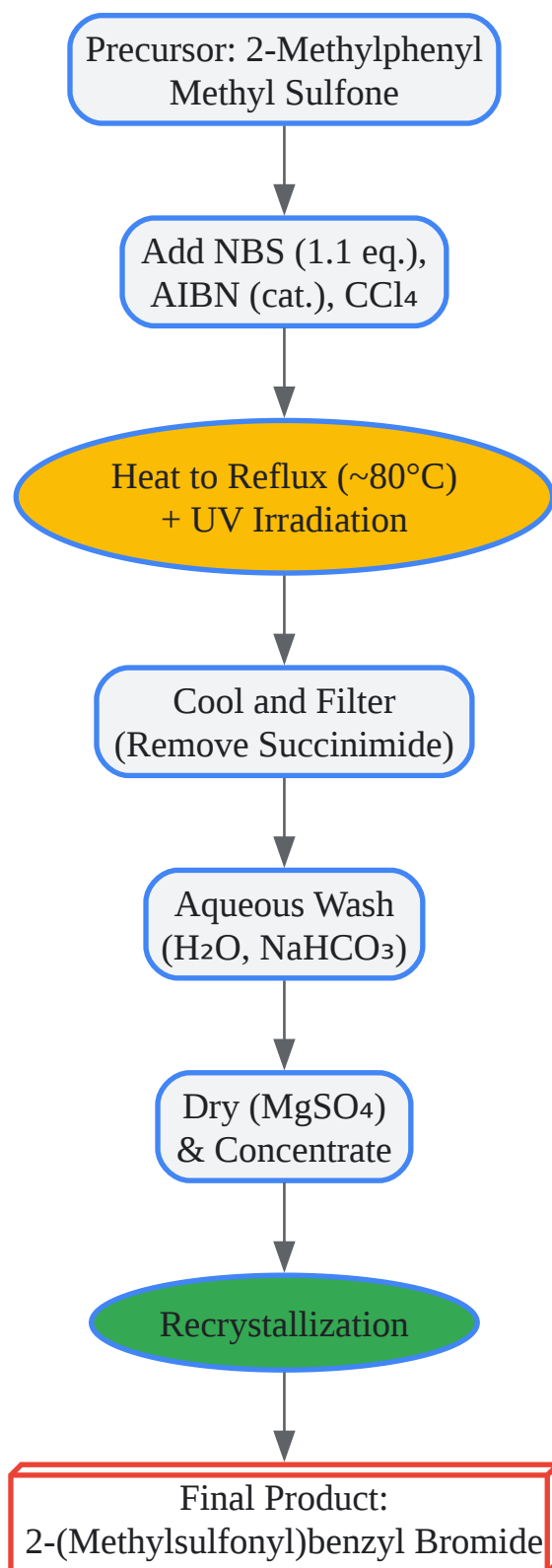
- Dissolve 2-methylthioanisole in a suitable solvent like methanol or acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Add hydrogen peroxide (30% solution) dropwise. For a more controlled reaction, an oxidizing agent like m-CPBA in dichloromethane can be used.
- Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis shows complete consumption of the starting material.
- Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.
- Dry the organic layer, concentrate under reduced pressure, and purify by recrystallization to yield the sulfone precursor.

Step 2: Bromination of 2-Methylphenyl Methyl Sulfone

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methylphenyl methyl sulfone (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a non-polar solvent such as carbon tetrachloride or cyclohexane.
- Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
- Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp to initiate the reaction.^[6]
- Monitor the reaction by TLC. The reaction is complete when the starting material spot is no longer visible. A key visual cue is the succinimide byproduct, which is denser than the

solvent and will sink to the bottom.

- Cool the reaction mixture to room temperature and filter to remove the succinimide.
- Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.^[6]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield **2-(methylsulfonyl)benzyl bromide** as a solid.



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Caption: Workflow for the synthesis and purification of the target compound.

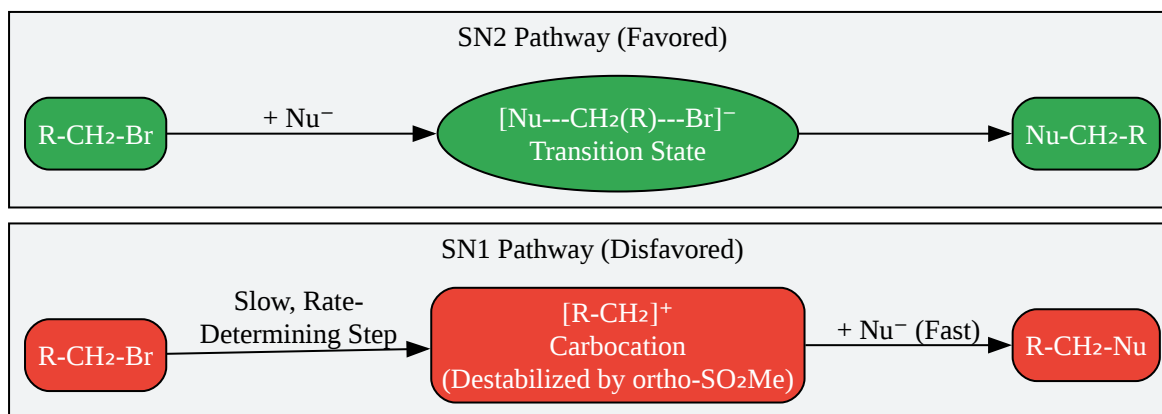
Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **2-(methylsulfonyl)benzyl bromide** is dominated by the C-Br bond. As a benzylic halide, it is an excellent substrate for nucleophilic substitution reactions.^[7] Such reactions can proceed via two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

- **SN1 Pathway:** This pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. Benzylic carbocations are notably stabilized by resonance, which delocalizes the positive charge across the aromatic ring, making the SN1 pathway highly favorable for typical benzyl halides.^[8]
- **SN2 Pathway:** This pathway involves a backside attack by a nucleophile, proceeding through a single, concerted transition state without forming a discrete intermediate.

Authoritative Grounding: The Influence of the Ortho-Sulfonyl Group

The critical feature of this molecule is the ortho-methylsulfonyl group. As a powerful electron-withdrawing group, it exerts a strong negative inductive effect (-I). This effect destabilizes the formation of an adjacent positive charge. Consequently, the benzylic carbocation required for an SN1 mechanism is significantly less stable than that of an unsubstituted benzyl bromide. This destabilization strongly disfavors the SN1 pathway and, in turn, promotes the SN2 mechanism, where a buildup of positive charge on the benzylic carbon is avoided. Therefore, for mechanistic planning, one should assume that reactions with nucleophiles will proceed via an SN2 pathway.



Competing Nucleophilic Substitution Pathways

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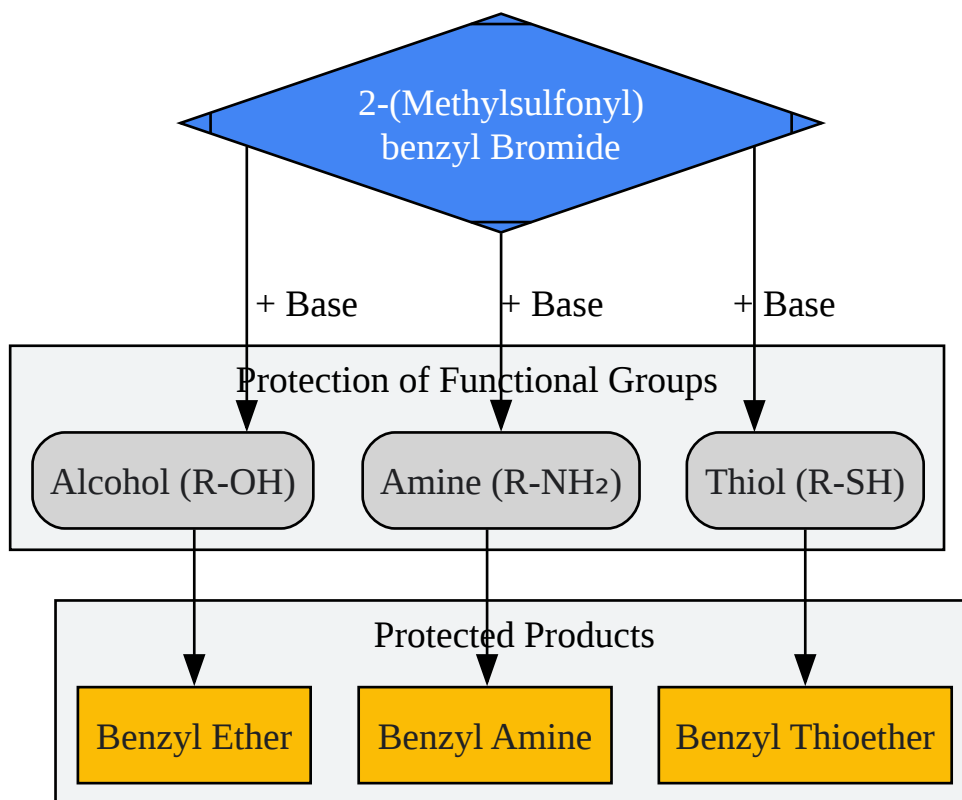
Caption: The ortho-sulfonyl group disfavors the SN1 pathway, promoting SN2.

Section 4: Applications in Organic Synthesis

The predictable reactivity of **2-(methylsulfonyl)benzyl bromide** makes it a valuable reagent for several synthetic transformations.

- 1. Benzyl Protecting Group Chemistry** Benzyl bromide and its derivatives are widely used to protect hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups during multi-step syntheses.^{[9][10]} The resulting benzyl ethers, amines, or sulfides are generally stable to a wide range of acidic and basic conditions.^[11] **2-(Methylsulfonyl)benzyl bromide** can be used similarly, typically by reacting it with an alcohol or amine in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).^{[11][12]} Deprotection is most commonly achieved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzyl group to regenerate the original functionality.^[10]
- 2. Synthesis of Medicinal Scaffolds** The 2-(methylsulfonyl)benzyl motif is a key structural component in pharmacologically active molecules. For instance, the corresponding alcohol derivative is a precursor to potent and selective ligands for Liver X Receptor β (LXRβ), a nuclear receptor involved in lipid metabolism and inflammation.^[13] This highlights the utility of

2-(methylsulfonyl)benzyl bromide as a foundational building block for introducing this specific scaffold in drug discovery programs.



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Caption: Use as an alkylating agent for protecting common functional groups.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following data are characteristic of **2-(methylsulfonyl)benzyl bromide**.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	A singlet around δ 3.25 ppm (3H) for the methyl sulfone protons. A singlet near δ 5.07 ppm (2H) for the benzylic methylene protons. A complex multiplet pattern in the aromatic region (δ 7.5-8.1 ppm, 4H). [1]
^{13}C NMR	A peak for the methyl carbon (~44 ppm). A peak for the benzylic carbon (~32 ppm). Multiple peaks in the aromatic region (125-140 ppm).
IR Spectroscopy	Strong, characteristic asymmetric and symmetric S=O stretching bands (~1320 cm^{-1} and ~1150 cm^{-1}). Aromatic C-H stretching (~3100-3000 cm^{-1}). Aliphatic C-H stretching (~2900-2800 cm^{-1}). C-Br stretching (~650-550 cm^{-1}).
Mass Spectrometry	A characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in a ~1:1 ratio, resulting in two peaks of nearly equal intensity at m/z 248 and 250.

Section 6: Safety, Handling, and Storage

Trustworthiness: A Self-Validating Safety Protocol

Adherence to strict safety protocols is non-negotiable when working with reactive electrophiles like benzyl bromides. The information below is synthesized from safety data sheets for structurally related compounds and represents best practices.

- Primary Hazards: **2-(Methylsulfonyl)benzyl bromide** should be treated as a corrosive substance that can cause severe skin burns and serious eye damage.[\[5\]](#)[\[14\]](#) Like other benzyl bromides, it is a potent lachrymator (tear-producing agent) and an irritant to the respiratory system.[\[11\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.
- Handling Procedures: Avoid inhalation of dust or vapors.[14] Prevent contact with skin and eyes. Keep the container tightly sealed when not in use. In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
- Storage: Store in a cool, dry, and well-ventilated area.[14] The container should be tightly sealed to prevent moisture ingress. Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[14][16]

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